(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester
Overview
Description
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester is a chiral bicyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a bicyclic framework and a benzyl ester functional group. The stereochemistry of this compound is crucial for its biological activity and its applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common method involves the use of chiral catalysts to achieve enantioselective synthesis. For example, the compound can be synthesized via a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. Enzymatic strategies for asymmetric synthesis have gained momentum due to their environmentally friendly reaction conditions and high selectivity . These methods can be scaled up to produce the compound in significant quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl ester group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its bicyclic structure is similar to that of many natural products, making it a useful model compound for biological studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It has been studied as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and heart failure .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or modulator. For example, as an intermediate in the synthesis of ACE inhibitors, it interacts with the active site of the enzyme to prevent the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octane Derivatives: These compounds share a similar bicyclic framework but may have different functional groups or stereochemistry.
Bicyclo[3.3.1]nonane Derivatives: These compounds have an additional carbon atom in the bicyclic structure, leading to different chemical and biological properties.
Uniqueness
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester is unique due to its specific stereochemistry and the presence of the benzyl ester functional group. This combination of features makes it particularly valuable for studying stereoselective reactions and for developing chiral drugs.
Properties
IUPAC Name |
benzyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDWLCOPRDSQBB-MGPQQGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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